(R)-OXYBUTYNIN CHLORIDE
(R)-OXYBUTYNIN CHLORIDE
(R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin.
Brand Name:
Vulcanchem
CAS No.:
119618-21-2
VCID:
VC0039979
InChI:
InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1
SMILES:
CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O
Molecular Formula:
C22H32ClNO3
Molecular Weight:
357.5 g/mol
(R)-OXYBUTYNIN CHLORIDE
CAS No.: 119618-21-2
Main Products
VCID: VC0039979
Molecular Formula: C22H32ClNO3
Molecular Weight: 357.5 g/mol
CAS No. | 119618-21-2 |
---|---|
Product Name | (R)-OXYBUTYNIN CHLORIDE |
Molecular Formula | C22H32ClNO3 |
Molecular Weight | 357.5 g/mol |
IUPAC Name | 4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate |
Standard InChI | InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m0/s1 |
Standard InChIKey | XIQVNETUBQGFHX-QFIPXVFZSA-N |
Isomeric SMILES | CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O |
SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Canonical SMILES | CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |
Description | (R)-oxybutynin is a 4-(diethylamino)but-2-yn-1-ol that has R configuration. It is responsible for virtually all of the antimuscarinic activity of (racemic) oxybutynin. It has a role as a cholinergic antagonist, a calcium channel blocker and a local anaesthetic. It is an enantiomer of an esoxybutynin. |
PubChem Compound | 6098167 |
Last Modified | Nov 11 2021 |
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